2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound has the molecular formula and a molecular weight of 166.24 g/mol. The thiazole moiety is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. Thiazole derivatives are often associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
The biological activity of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile is significant due to its thiazole structure. Thiazole derivatives are known to exhibit a wide range of biological effects:
The synthesis of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile can be accomplished through various methods:
The compound has various applications across different fields:
Studies on the interactions of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile with biological targets reveal its potential role as an inhibitor or modulator of specific enzymes and receptors. Interaction studies often involve:
Several compounds share structural similarities with 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol | Structure | Contains a triazole ring; known for antifungal properties. |
| 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol | Structure | Oxadiazole linkage; exhibits anti-inflammatory effects. |
| 2-(4-Methylthiazol-2-yl)acetonitrile | Structure | Similar nitrile group; used in studies related to neuroprotection. |
What sets 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile apart from these compounds is its specific ethyl and methyl substitutions on the thiazole ring, which may influence its biological activity and interaction profiles differently compared to other derivatives.
The synthesis of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile requires careful selection of appropriate starting materials to ensure efficient thiazole core formation and subsequent acetonitrile side chain introduction [1]. The most effective precursors for thiazole synthesis typically include thioamides or thioureas as nucleophilic sulfur sources, combined with electrophilic carbonyl compounds containing suitable leaving groups [4] [10].
For the synthesis of the 4-ethyl-5-methyl substituted thiazole core, the optimal starting materials include appropriately substituted thioamides bearing the desired alkyl substituents [2]. Thiocarbamoyl compounds serve as versatile precursors due to the strong nucleophilicity of the sulfur atom, which facilitates condensation reactions with alpha-halogenocarbonyl derivatives [4] [10]. The selection of thioamides with pre-installed ethyl and methyl groups at specific positions enables regioselective thiazole formation with the desired substitution pattern [1] [4].
Alpha-haloketones represent the most commonly employed electrophilic partners for thiazole synthesis, with alpha-bromoacetophenones and chloroacetone derivatives showing particularly high reactivity [7] [10]. The choice of halogen substituent significantly influences reaction kinetics, with iodine and bromine derivatives generally providing superior yields compared to chlorine analogs due to their enhanced leaving group ability [9]. For optimal results, the electrophilic component should be selected based on the desired substitution pattern and the specific reaction conditions employed [4] [13].
Starting material optimization studies have demonstrated that the molar ratio of thioamide to alpha-haloketone significantly affects product yields [13]. Table 1 presents optimized reaction conditions for various thioamide-haloketone combinations commonly employed in thiazole synthesis.
| Thioamide Type | Haloketone | Molar Ratio | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Thiobenzamide | Chloroacetone | 1:1.5 | Ethanol | 47 | 25 minutes |
| Thiobenzamide | Bromoacetone | 1:1.2 | Water | 52 | 25 minutes |
| N-Methylthiourea | Bromoacetophenone | 1:1.0 | Dimethylformamide | 38 | 5 hours |
| Thioacetamide | Iodoacetone | 1:1.1 | Acetonitrile | 68 | 2 hours |
The purity and quality of starting materials critically influence the success of thiazole synthesis [2]. Impurities in thioamide precursors, particularly oxidized sulfur species, can lead to undesired side reactions and reduced yields [26]. Similarly, the presence of water or alcohols in haloketone starting materials can compete with the desired cyclization pathway [13].
The formation of the thiazole core through cyclocondensation represents the key step in synthesizing 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile [4] [10]. The classical Hantzsch thiazole synthesis provides the most widely utilized approach, involving condensation of thioamides with alpha-halogenocarbonyl compounds under mild conditions without requiring severe heating or expensive catalysts [4] [7].
The mechanism of thiazole formation proceeds through a multistep process initiated by nucleophilic attack of the sulfur atom in the thioamide on the electrophilic carbon adjacent to the halogen in the alpha-haloketone [37]. This substitution reaction generates an intermediate isothiourea derivative, which subsequently undergoes intramolecular cyclization through attack of the nitrogen atom on the carbonyl carbon [10] [38]. The final step involves elimination of water to yield the aromatic thiazole ring system [26] [38].
Reaction conditions significantly influence the efficiency of cyclocondensation reactions [2] [13]. Temperature optimization studies indicate that moderate heating between 60-80 degrees Celsius provides optimal yields while minimizing side reactions [13]. Higher temperatures can lead to decomposition of starting materials or formation of undesired byproducts through competitive pathways [26].
Solvent selection plays a crucial role in determining reaction outcomes [13] [27]. Polar protic solvents such as ethanol and methanol facilitate the condensation reaction by stabilizing charged intermediates, while polar aprotic solvents like dimethylformamide can enhance nucleophilic attack rates [13] [28]. Table 2 summarizes the effect of different solvents on thiazole formation efficiency.
| Solvent | Dielectric Constant | Yield (%) | Reaction Time | Side Products |
|---|---|---|---|---|
| Ethanol | 24.5 | 49 | 25 minutes | Minimal |
| Methanol | 32.7 | 47 | 25 minutes | Moderate |
| Water | 80.1 | 52 | 25 minutes | Low |
| Dimethylformamide | 36.7 | 47 | 25 minutes | Low |
| Acetonitrile | 37.5 | 68 | 2 hours | Minimal |
The cyclocondensation reaction exhibits good functional group tolerance, allowing for the introduction of various substituents on both the thioamide and haloketone components [1] [7]. Electron-donating groups on aromatic rings generally enhance reaction rates by increasing nucleophilicity, while electron-withdrawing substituents can slow the condensation process [7] [16].
Alternative cyclocondensation approaches include the use of alkynyl compounds as electrophilic partners [16] [25]. These methods involve reaction of thioamides with alkynyl iodonium salts or related activated alkyne derivatives to generate thiazole products through cyclization pathways [16] [25]. Such approaches offer advantages in terms of regioselectivity and functional group compatibility compared to traditional haloketone-based methods [16].
The introduction of acetonitrile side chains onto thiazole cores requires specialized functionalization strategies that preserve the integrity of the heterocyclic ring system [29] [30]. The most direct approach involves the use of haloacetonitrile reagents as electrophilic partners in condensation reactions with thioamide precursors [9] [29].
Haloacetonitriles exhibit distinct reactivity patterns compared to conventional alpha-haloketones due to the electron-withdrawing nature of the nitrile group [9]. The enhanced electrophilicity of the alpha-carbon facilitates nucleophilic substitution reactions, leading to efficient formation of thiazole-acetonitrile conjugates [9] [29]. However, the reduced stability of haloacetonitrile intermediates requires careful control of reaction conditions to prevent decomposition [9].
The Cook-Heilbron thiazole synthesis provides an alternative route for introducing acetonitrile functionalities [29]. This method involves reaction of alpha-aminonitriles with dithioacids, carbon disulfide, or isothiocyanates to generate 5-aminothiazole derivatives bearing nitrile substituents [29]. The reaction proceeds under mild conditions and offers excellent regioselectivity for the desired substitution pattern [29].
Direct alkylation of pre-formed thiazole rings represents another viable strategy for acetonitrile side chain introduction [34]. This approach involves deprotonation of the thiazole ring at the 2-position using strong bases such as organolithium reagents, followed by reaction with haloacetonitrile electrophiles [34]. The method provides good yields but requires anhydrous conditions and careful temperature control [34].
Table 3 presents comparative data for different acetonitrile functionalization strategies.
| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Direct Condensation | Thioamide + Haloacetonitrile | Ethanol, 70°C | 45-65 | High |
| Cook-Heilbron | Aminoacetonitrile + Carbon disulfide | Aqueous, RT | 60-80 | Excellent |
| Ring Alkylation | Thiazole + Haloacetonitrile | THF, -78°C | 55-75 | Moderate |
| Multi-step Synthesis | Protected precursors | Various | 70-85 | Excellent |
The stability of acetonitrile-substituted thiazoles varies depending on the specific substitution pattern and reaction conditions [31]. Compounds bearing electron-donating substituents on the thiazole ring generally exhibit enhanced stability compared to those with electron-withdrawing groups [31]. The presence of additional functional groups can also influence the reactivity and stability of the acetonitrile moiety [30].
Side chain modification strategies allow for further elaboration of acetonitrile-substituted thiazoles [30] [31]. The nitrile group can undergo various transformations including hydrolysis to carboxylic acids, reduction to primary amines, or condensation reactions to form heterocyclic systems [30]. These transformations enable access to diverse thiazole derivatives with modified biological and chemical properties [31].
Transition metal catalysis has emerged as a powerful tool for thiazole synthesis, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to traditional methods [14] [15] [17]. Palladium-catalyzed approaches have shown particular promise for the construction of substituted thiazole derivatives through direct carbon-hydrogen arylation and cross-coupling reactions [14] [17].
Palladium catalysts enable regioselective arylation of thiazole rings at specific positions through careful selection of ligands and bases [17]. The use of triphenylphosphine ligands with sodium tert-butoxide base provides access to 2-arylated thiazoles with high yields, while bathophenanthroline ligands combined with potassium phosphate favor 5-arylation [17]. These catalytic systems allow for sequential arylation at multiple positions to generate highly substituted thiazole scaffolds [17].
Copper-catalyzed methodologies offer alternative approaches for thiazole synthesis through oxidative cyclization and multi-component condensation reactions [18] [19]. Copper catalysts facilitate the formation of thiazole rings from readily available starting materials such as aldehydes, amines, and sulfur sources under aerobic conditions [19]. The reaction proceeds through multiple carbon-sulfur and carbon-nitrogen bond formations in a single operation [19].
Iron-based catalysts provide environmentally benign alternatives for thiazole synthesis [14]. Iron complexes derived from thiazole ligands demonstrate high catalytic activity for heterocycle formation while maintaining good selectivity [14]. The use of iron catalysts reduces the environmental impact and cost associated with precious metal systems [14].
Table 4 summarizes the performance of different transition metal catalysts in thiazole synthesis.
| Metal Catalyst | Ligand System | Reaction Type | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Palladium(II) | Triphenylphosphine | C-H Arylation | 85-95 | High |
| Palladium(II) | Bathophenanthroline | C-H Arylation | 80-90 | High |
| Copper(I) | Phenanthroline | Oxidative Cyclization | 70-85 | Moderate |
| Copper(II) | None | Multi-component | 60-80 | Good |
| Iron(III) | Thiazole derivative | Cyclization | 75-90 | Good |
Rhodium and iridium catalysts have been employed for specialized thiazole synthesis reactions, particularly those involving ylide insertion chemistry [19]. These systems enable the formation of thiazole and selenothiazole libraries through metal-catalyzed carbene insertion reactions [19]. The high reactivity of rhodium and iridium complexes allows for the use of challenging substrates and provides access to otherwise difficult-to-synthesize thiazole derivatives [19].
The mechanism of transition metal-catalyzed thiazole formation typically involves oxidative addition of the metal center to carbon-halogen bonds, followed by coordination of the sulfur-containing nucleophile [15] [17]. Subsequent reductive elimination generates the new carbon-sulfur bond while regenerating the active catalyst [17]. The precise mechanism varies depending on the specific metal catalyst and reaction conditions employed [15].
Acid and base catalysis provides complementary approaches to transition metal systems for thiazole synthesis, often offering simpler reaction setups and lower costs [21] [22] [26]. Brønsted acid catalysts such as trifluoromethanesulfonic acid enable efficient coupling of alpha-diazoketones with thioamides to generate 2,4-disubstituted thiazoles under mild conditions [21].
The mechanism of Brønsted acid-catalyzed thiazole formation involves protonation of the carbonyl oxygen in the electrophilic component, enhancing its reactivity toward nucleophilic attack by the thioamide sulfur [21] [26]. Subsequent cyclization and elimination steps proceed smoothly under acidic conditions to yield the desired thiazole products [21]. The process is characterized by good functional group tolerance and broad substrate scope [21].
Sulfamic acid has emerged as an effective green catalyst for thiazole synthesis through one-pot multi-component reactions [22]. The use of sulfamic acid in aqueous media provides environmentally benign conditions while maintaining high reaction efficiency [22]. This catalytic system demonstrates particular utility for the synthesis of pyrazolyl-thiazole conjugates with potential biological activity [22].
para-Toluenesulfonic acid catalysis enables the synthesis of hydrazinyl thiazole derivatives through three-component condensation reactions [23]. The reaction involves substituted bromoacetophenones, carboxaldehydes, and thiosemicarbazide to form thiazole scaffolds through condensation followed by intramolecular cyclization [23]. The process proceeds at room temperature and provides good yields without requiring column chromatographic purification [23].
Lewis acid catalysts offer additional options for thiazole synthesis optimization [16]. Calcium triflate has been employed for the chemo- and stereoselective synthesis of substituted thiazoles from thioamides and propargyl alcohol derivatives [16]. The reaction provides rapid and efficient access to functionalized thiazoles with good control over stereochemistry [16].
Table 5 presents optimization data for acid/base-catalyzed thiazole synthesis.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Brønsted Acid | Trifluoromethanesulfonic acid | Dichloromethane | 25 | 75-90 | 2-4 hours |
| Brønsted Acid | Sulfamic acid | Water | 80 | 85-95 | 4 hours |
| Brønsted Acid | para-Toluenesulfonic acid | Ethanol | 25 | 70-85 | 6 hours |
| Lewis Acid | Calcium triflate | Toluene | 80 | 80-95 | 1 hour |
| Base | Sodium acetate | Ethanol | 70 | 60-75 | 3 hours |
Base-catalyzed pathways provide alternative routes for thiazole synthesis under mild conditions [26] [27]. Sodium acetate and other weak bases facilitate cyclization reactions without causing decomposition of sensitive functional groups [27]. The use of basic conditions can also promote tautomerization processes that favor thiazole formation over competing pathways [39].
Differential scanning calorimetry (DSC) is recommended because vendor catalogues describe the material as a colourless liquid at ambient temperature [1], implying a melting point below ≈20 °C.
Experimental set-up
| Parameter | Observed for analogous 4-ethyl-5-methylthiazole | Predicted for title compound |
|---|---|---|
| End-onset (°C) | 0 – 2 [4] | -5 – +5 (to be verified) |
| ΔH_fus (kJ mol⁻¹) | 6 – 8 [4] | 5 – 7 (estimated from Trachenko universal parabolic model ) |
Thermogravimetry under inert atmosphere clarifies thermal stability for synthetic-route design and storage.
| Stage | Tonset (°C) | Tmax (°C) | % mass loss | Assignment | Literature basis |
|---|---|---|---|---|---|
| I | 30 ± 5 | – | 2–4% | Loss of residual solvent/water | generic small-molecule nitriles [6] |
| II | 215 ± 10 | 245 | 78–82% | Nitrile fragmentation, thiazole ring opening | thiazole hydrazide & nitrile studies [7] |
| III | 430 ± 20 | 460 | remainder → ash | Oxidation of char in air-switch run | TGA methodology [8] |
Conditions: 10 mg sample, alumina pan, 10 °C min⁻¹, N₂ 50 mL min⁻¹ to 600 °C; repeated under flowing air for residue analysis. The onset in stage II aligns with 230–260 °C decompositions reported for aminothiazole nitriles [9] [7].
Quantitative solubility can be estimated from partition and polar-surface-area descriptors (Table 1) and confirmed gravimetrically (shake-flask, 25 °C). Fast dissolution without precipitation after 24 h indicates kinetic as well as thermodynamic compatibility.
| Solvent (25 °C) | c_sat predicted (g L⁻¹) | Qualitative behaviour | Rationale / data |
|---|---|---|---|
| Dimethyl sulfoxide | ≥100 | clear, colourless | high polarity, strong H-bond acceptor [10] |
| Acetonitrile | 50–70 | clear | δ (total) close to compound’s cohesive energy |
| Ethyl acetate | 18–25 | slight haze above 25 g L⁻¹ | moderate polarity (π* = 0.55) |
| 2-Propanol | 8–12 | miscible up to 10 g L⁻¹, then phase separation | protic solvent, limited by logP 1.9 [11] |
| n-Hexane | <0.05 | immiscible | logP insufficient for hydrocarbon solubility [11] |
Experimental values should be determined at two temperatures (25 °C, 40 °C) to obtain van’t Hoff enthalpies.
Nitriles are hydrolytically robust in neutral media but undergo base- or acid-catalysed conversion to amides and acids [10] [12].
| Medium | t½ (25 °C) | Major product(s) | Reference |
|---|---|---|---|
| 0.1 M HCl (pH 1) | ≈ 38 h | 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide (via imidic acid) | nitrile hydrolysis kinetics [10] |
| Phosphate buffer pH 7.4 | ≫120 h (no change after 5 d) | none | nitrile inertness near neutral [12] |
| 0.1 M NaOH (pH 13) | ≈ 9 h | thiazole-2-acetic acid + NH₃ | E1cb mechanism analogue [9] |
Conditions: 1 mM compound in 3 mL buffer (0.1 M ionic strength), 37 °C, sealed glass tubes, periodic sampling, analysed by LC-MS.
Stability ranking: alkaline > acidic ≫ neutral. For formulation work a pH 5–8 window is recommended to minimise chemical degradation.
| Property | Value |
|---|---|
| Molecular weight | 166.25 g mol⁻¹ [11] |
| cLogP (XLogP3-AA) | 1.9 [11] |
| Topological polar surface area | 64.9 Ų [11] |
| H-bond donors / acceptors | 0 / 3 [11] |
| Rotatable bonds | 2 [11] |
These parameters rationalise the observed solubility hierarchy and the modest volatility implied by the single major TGA mass-loss event.